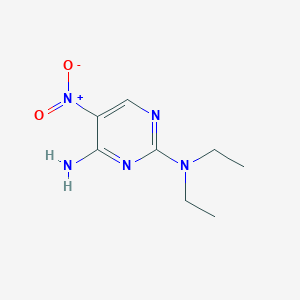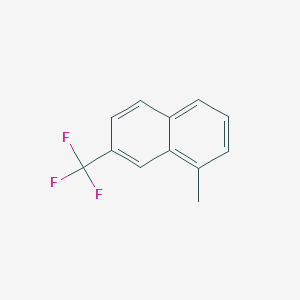
1-Methyl-7-(trifluoromethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-7-(trifluoromethyl)naphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of a methyl group at the first position and a trifluoromethyl group at the seventh position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(trifluoromethyl)naphthalene typically involves the trifluoromethylation of 1-methylnaphthalene. One common method is the radical trifluoromethylation, which utilizes a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under UV light or thermal conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 1-Methyl-7-(trifluoromethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Naphthoquinones
Reduction: 1-Methyl-7-methylnaphthalene
Substitution: Halogenated or nitrated derivatives of this compound.
科学的研究の応用
1-Methyl-7-(trifluoromethyl)naphthalene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including polymers and coatings
作用機序
The mechanism of action of 1-Methyl-7-(trifluoromethyl)naphthalene involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The trifluoromethyl group enhances the compound’s reactivity towards electrophilic aromatic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, forming reactive intermediates that can further react with other molecules.
類似化合物との比較
- 1-Methyl-4-(trifluoromethyl)naphthalene
- 1-Bromo-2-(trifluoromethyl)naphthalene
- 1-Chloro-2-(trifluoromethyl)naphthalene
Comparison: 1-Methyl-7-(trifluoromethyl)naphthalene is unique due to the specific positioning of the trifluoromethyl group, which influences its chemical reactivity and physical properties.
特性
分子式 |
C12H9F3 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
1-methyl-7-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C12H9F3/c1-8-3-2-4-9-5-6-10(7-11(8)9)12(13,14)15/h2-7H,1H3 |
InChIキー |
WFOQCVBCJNAIHY-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C=C(C=CC2=CC=C1)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


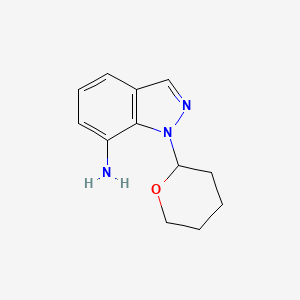
![Methyl 1-oxa-9-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B11889547.png)


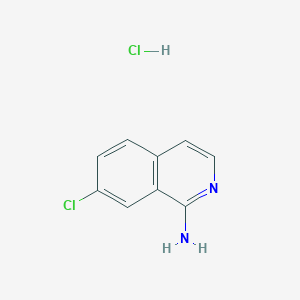
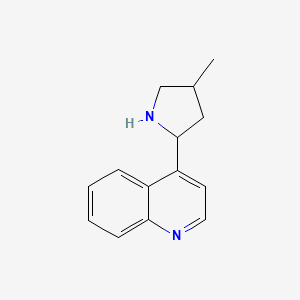
![3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B11889586.png)
![1'H-Spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11889587.png)
![2,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889593.png)
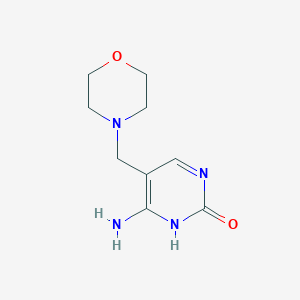
![5-(Aminomethyl)-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B11889622.png)

![1,3-Dimethylchromeno[2,3-C]pyrazol-4(1H)-one](/img/structure/B11889636.png)
